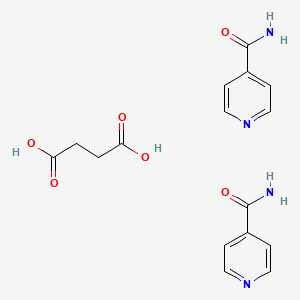
Butanedioic acid--pyridine-4-carboxamide (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid–pyridine-4-carboxamide typically involves the amidation of butanedioic acid with pyridine-4-carboxamide. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the industrial setup and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid–pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid–pyridine-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism by which butanedioic acid–pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, the compound acts as a prodrug that requires enzymatic hydrolysis to become active. This active form then inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and disrupting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carboxamide: A related compound with similar structural features but lacking the butanedioic acid moiety.
Butanedioic acid: Another related compound that lacks the pyridine-4-carboxamide component.
Uniqueness
Butanedioic acid–pyridine-4-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
478921-06-1 |
|---|---|
Molekularformel |
C16H18N4O6 |
Molekulargewicht |
362.34 g/mol |
IUPAC-Name |
butanedioic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/2C6H6N2O.C4H6O4/c2*7-6(9)5-1-3-8-4-2-5;5-3(6)1-2-4(7)8/h2*1-4H,(H2,7,9);1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
NVPTYYFEKZPRAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)N.C1=CN=CC=C1C(=O)N.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


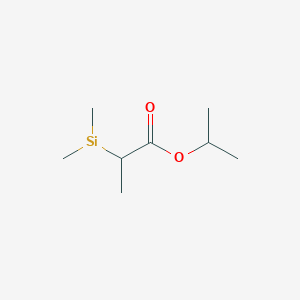
![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
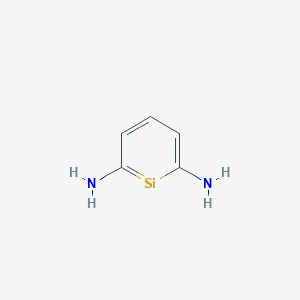

![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)

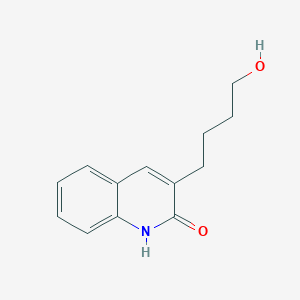
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
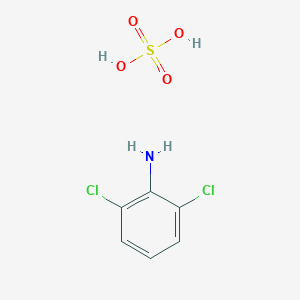

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
